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Abstract

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of
fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, this small
molecule has been investigated for its therapeutic potential in anxiety and major depressive
disorders.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the
endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide
(OEA) and palmitoylethanolamide (PEA), JNJ-42165279 elevates the levels of these
endogenous signaling lipids in both the central and peripheral nervous systems.[2][4] This
elevation is hypothesized to produce therapeutic effects, particularly in mood and anxiety
disorders. This technical guide provides a comprehensive summary of the discovery and initial
characterization of INJ-42165279, including its pharmacological properties, preclinical efficacy,
and pharmacokinetic profile.

Mechanism of Action: FAAH Inhibition

JNJ-42165279 acts as a selective inhibitor of FAAH.[1] FAAH is a serine hydrolase that
terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into
arachidonic acid and ethanolamine.[4] By blocking the active site of FAAH, JNJ-42165279
prevents this degradation, leading to an accumulation of anandamide and other related
endogenous lipids.[2] This potentiation of endocannabinoid signaling is the primary mechanism
through which JNJ-42165279 is thought to exert its pharmacological effects.[3]
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Caption: FAAH Inhibition by JNJ-42165279 and Subsequent Anandamide Signaling.

Pharmacological Profile
In Vitro Potency and Selectivity

JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes. Its
selectivity has been established against a wide range of other enzymes, ion channels,
transporters, and receptors.

Target Species Assay Type IC50 (nM) Reference
Recombinant

FAAH Human 70+8 [4][5]
Enzyme Assay
Recombinant

FAAH Rat 313+28 [4][5]

Enzyme Assay

JNJ-42165279 exhibited high selectivity when tested at a concentration of 10 uM against a
panel of 50 other receptors, enzymes, transporters, and ion channels, where it did not produce
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greater than 50% inhibition.[4] Furthermore, it did not inhibit key cytochrome P450 enzymes
(CYP1AZ2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 uM concentration.[4][6]

Preclinical Pharmacodynamics

In preclinical studies, administration of INJ-42165279 led to a significant and dose-dependent
elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA)
in both the brain and periphery of rats.[2][4]

Dose
Parameter Species Tissue Effect Reference
(mg/kg, p.o.)
AEA, OEA, Brain & Significant
Rat 20 , [21[4]
PEA Levels Plasma Elevation

Preclinical Efficacy

The therapeutic potential of INJ-42165279 was evaluated in a preclinical model of neuropathic

pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

JNJ-42165279 was shown to be efficacious in the spinal nerve ligation (SNL) model in rats, a
widely used model of neuropathic pain.[2] The compound produced a dose-dependent reversal
of tactile allodynia.[3]

ED90 (mg/kg,

Model Species Effect ) Reference
p.o.
Spinal Nerve Reversal of
o Rat ] ] 22 [3]
Ligation (SNL) Tactile Allodynia

Pharmacokinetics and ADME

JNJ-42165279 has been characterized as having favorable absorption, distribution,
metabolism, and excretion (ADME) properties.[2]
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Preclinical Pharmacokinetics in Rats

Following oral administration in rats, JNJ-42165279 is rapidly absorbed and penetrates the

brain.
Dose ) ]
Parameter Matrix Value Time Reference
(mg/kg, p.o.)
Cmax 20 Plasma 4.2 uM 1 hour [41[6]
Cmax 20 Brain 6.3 uM 1 hour [41[6]

Clinical Pharmacokinetics in Humans

In a Phase | multiple-ascending dose study in healthy volunteers, JNJ-42165279 was rapidly
absorbed with a plasma half-life ranging from 8.14 to 14.1 hours, supporting once-daily dosing.

[5107]

Dose Range (mg,

Parameter ) Effect Reference
single dose)
Plasma AEA 10-100 5.5 to 10-fold increase  [7]
4.3 to 5.6-fold
Plasma OEA & PEA 10-100 ) [7]
increase
Brain FAAH )
=10 Saturation [71[8]
Occupancy

Experimental Protocols
FAAH Inhibition Assay (General Protocol)

The inhibitory activity of INJ-42165279 against FAAH was determined using a fluorometric
assay with recombinant human or rat FAAH. The assay measures the hydrolysis of a

fluorogenic substrate by FAAH.

Experimental Workflow for In Vitro FAAH Inhibition Assay
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Caption: General workflow for determining the in vitro FAAH inhibitory activity.
Brief Protocol:

e Recombinant human or rat FAAH is pre-incubated with varying concentrations of JNJ-
42165279 for a defined period (e.g., 60 minutes).[5]

» Afluorogenic FAAH substrate is added to initiate the enzymatic reaction.

e The increase in fluorescence, corresponding to substrate hydrolysis, is measured over time
using a plate reader.

» IC50 values are calculated from the concentration-response curves.

Spinal Nerve Ligation (SNL) Model in Rats (General
Protocol)

This model induces neuropathic pain by ligating the L5 and L6 spinal nerves. The efficacy of
JNJ-42165279 is assessed by its ability to reverse the resulting tactile allodynia.

Brief Protocol:
e Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.

» Following a recovery period, the development of tactile allodynia is confirmed using von Frey
filaments.

e JINJ-42165279 or vehicle is administered orally.

» Tactile allodynia is reassessed at various time points post-dosing to determine the reversal of
pain behavior.
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Conclusion

JNJ-42165279 is a potent and selective FAAH inhibitor that effectively elevates
endocannabinoid levels in both preclinical and clinical settings. Its ability to reverse tactile
allodynia in a rodent model of neuropathic pain provided initial proof-of-concept for its
therapeutic potential. While its clinical development for mood and anxiety disorders has been
explored, this technical overview summarizes the foundational preclinical data that
characterized its discovery and initial pharmacological profile. Further research will continue to
delineate the full therapeutic utility of this mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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